N-(2,4-dimethoxyphenyl)-N',N'-diethyloxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-N’,N’-diethyloxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an oxamide group bonded to two ethyl groups. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’,N’-diethyloxamide typically involves the reaction of 2,4-dimethoxyaniline with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the oxamide linkage. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N-(2,4-dimethoxyphenyl)-N’,N’-diethyloxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Potential use as a taste-enhancing compound in the food industry.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of bacterial RNA . Additionally, it can inhibit protein kinases and phosphodiesterases, modulating cellular processes and reducing disease progression.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-N’,N’-diethyloxamide can be compared with other similar compounds such as:
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Known for its potent antiproliferative activity and ability to inhibit tubulin polymerization.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its therapeutic applications in cancer and inflammation.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-16(6-2)14(18)13(17)15-11-8-7-10(19-3)9-12(11)20-4/h7-9H,5-6H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKUOCTBIMATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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